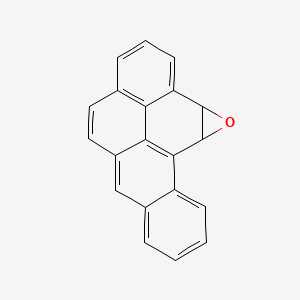
Benzo(a)pyrene-11,12-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[a]pyrene-11,12-epoxide is a member of phenanthrenes.
Applications De Recherche Scientifique
Carcinogenic Properties and DNA Adduct Formation
Benzo(a)pyrene-11,12-epoxide (BPDE) is a known carcinogen derived from various sources like fossil fuel combustion and cigarette smoke. Research has shown that BPDE forms adducts with DNA, primarily at guanosine positions, leading to carcinogenic effects. This process is influenced by the electronic configuration of BPDE and its interaction with DNA (Lu & Manzetti, 2014). Similarly, studies on human placental perfusion confirmed the transfer of BPDE to the fetal compartment, with the ability to form DNA adducts in placental tissue, highlighting its potential risk during pregnancy (Karttunen et al., 2010).
Impact on DNA Structure and Repair Mechanisms
The structure of BPDE-DNA adducts can vary significantly, influencing DNA stability and repair mechanisms. For example, studies have shown that BPDE-induced adducts with adenine residues in DNA can adopt different conformations, affecting DNA's thermodynamic stability and repair by human DNA repair enzymes (Yan et al., 2001).
Analytical Techniques for Studying BPDE Adducts
Advancements in analytical techniques have allowed for the detailed study of BPDE adducts. Research demonstrates the use of microscale solid-phase extraction and high-performance liquid chromatography for isolating and analyzing BPDE adducts, providing insights into their formation and role in mutagenesis (Harri et al., 2003).
Role in Oncogenesis
BPDE has been implicated in oncogenic processes. For example, its active metabolite in tobacco smoke has been shown to induce the expression of DDX3 in breast epithelial cells, promoting growth, proliferation, and neoplastic transformation (Botlagunta et al., 2008).
Environmental Interactions and Health Implications
The interaction of BPDE with environmental factors like Cu(II)-montmorillonite has been studied for its role in generating environmentally persistent free radicals and reactive oxygen species, which can have significant health implications, including increased toxicity and oxidative stress in cells (Zhao et al., 2019).
Propriétés
Nom du produit |
Benzo(a)pyrene-11,12-epoxide |
|---|---|
Formule moléculaire |
C20H12O |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
18-oxahexacyclo[10.7.2.02,7.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H |
Clé InChI |
ISBWKKKMLFVMHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6 |
Synonymes |
benzo(a)pyrene 11,12-oxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)
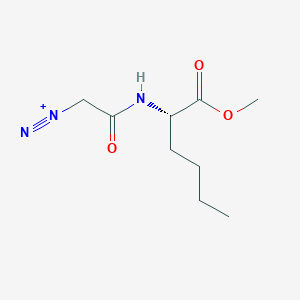
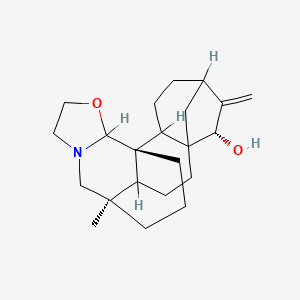
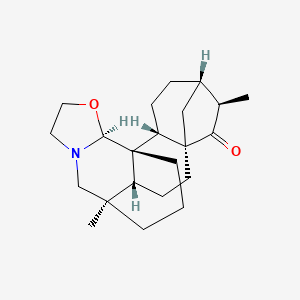
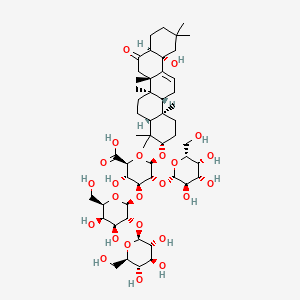
![(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione](/img/structure/B1205583.png)
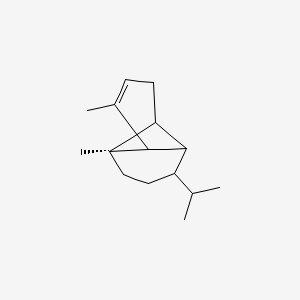
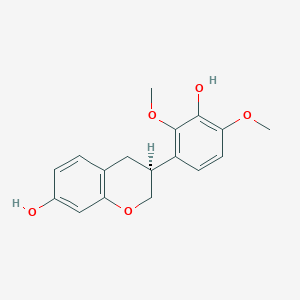
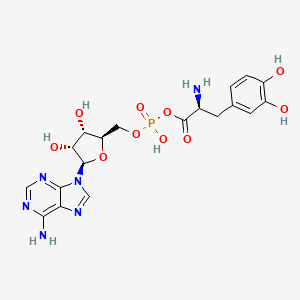
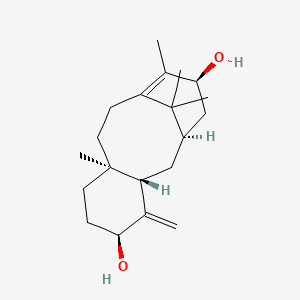
![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)
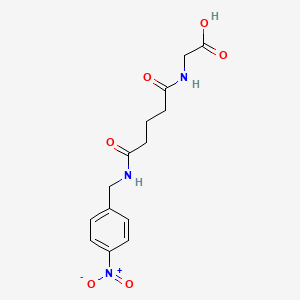
![5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole](/img/structure/B1205595.png)